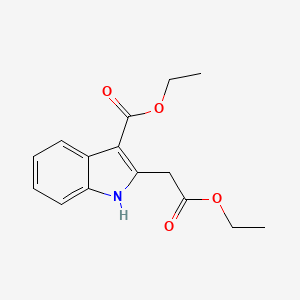

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDUHPHWSVWASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507360 | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77435-10-0 | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate typically involves the esterification of indole-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Oxo derivatives of the indole ring.

Reduction: Alcohol derivatives of the ethoxy group.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibit anticancer properties. The indole framework is known for its ability to interact with various biological targets involved in cancer progression .

- A study demonstrated that derivatives of indole carboxylic acids showed potent inhibition of Mcl-1, a protein implicated in cancer cell survival .

-

Biological Target Interactions :

- The compound's structure allows it to interact with multiple biological pathways. It has been studied for its potential to modulate signaling pathways related to apoptosis and cell proliferation .

- Similar compounds have shown neuroprotective effects, suggesting that this compound may also have applications in neurodegenerative diseases .

Organic Synthesis Applications

- Synthetic Versatility :

- This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules .

- It can undergo reactions such as esterification and nucleophilic substitutions, which are crucial for creating diverse organic compounds .

Material Science Applications

- Fluorescent Dyes :

- The compound's derivatives have been explored as fluorescent dyes due to their strong emission properties. These dyes can be utilized in biological imaging and sensing applications .

- For instance, modifications of the indole structure have led to highly fluorescent compounds suitable for cellular imaging, demonstrating the potential of this compound in material science .

- Case Study on Anticancer Properties :

- Fluorescent Imaging Application :

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole core structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The ethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate can be contextualized by comparing it to related indole derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparative Insights

Substituent Position and Reactivity :

- The target compound’s 2-(2-ethoxy-2-oxoethyl) group contrasts with compound 11’s 3-ethoxycarbonylmethyl substituent . Positional isomers often exhibit divergent reactivity; for instance, steric hindrance at C2 may reduce nucleophilic substitution rates compared to C3.

- highlights methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, where smaller methyl esters enhance lipophilicity (logP ~3.2) compared to ethyl variants, influencing membrane permeability .

Crystallography and Molecular Interactions :

- Ethyl 2-[(N-methoxy-N-methyl-carbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate exhibits weak intramolecular C–H⋯O interactions and disordered ester methyl groups (occupancy 0.635:0.365), suggesting conformational flexibility . Similar disorder may occur in the target compound due to bulky substituents.

- Brominated derivatives (e.g., ) are often explored for antibacterial activity .

Synthetic Yields and Conditions :

Functional Group Impact

- Ester Groups : Ethyl esters (as in the target compound) generally offer better metabolic stability than methyl esters but may reduce solubility.

- Electron-Withdrawing Groups : The 2-ethoxy-2-oxoethyl group at C2 could enhance electrophilic character at adjacent positions, facilitating further derivatization.

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features an indole core, which is known for its versatility in biological systems. The compound can be synthesized through various methods, often involving the modification of the indole structure to enhance its bioactivity. For instance, the synthesis may include steps such as oxidation, reduction, and substitution to yield derivatives with improved pharmacological profiles.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This bioactivity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

2. Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in relation to its interaction with antiapoptotic proteins such as Bcl-2. Studies have shown that it can sensitize cancer cells to chemotherapeutic agents like cisplatin, enhancing their cytotoxic effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can significantly impact its binding affinity and efficacy against cancer cell lines .

3. Anti-inflammatory Activity

this compound has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in the inflammatory response, thus providing potential therapeutic benefits in inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes associated with inflammation and cancer progression.

- Receptor Binding : Its indole structure allows it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.